N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide
Description
Properties
IUPAC Name |
N-(2-imino-3-prop-2-enyl-1,3-benzothiazol-6-yl)acetamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS.BrH/c1-3-6-15-10-5-4-9(14-8(2)16)7-11(10)17-12(15)13;/h3-5,7,13H,1,6H2,2H3,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRYMOUWVLMMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Aminobenzothiazole Derivatives
Reaction of 2-Aminothiophenol with Halogenated Acids or Acid Chlorides:
The synthesis begins with 2-aminothiophenol reacting with 3,5-dichlorobenzoyl chloride in an inert solvent such as toluene, tetrahydrofuran (THF), or water, often in the presence or absence of a base like triethylamine. The process involves nucleophilic acyl substitution, forming an amide intermediate that cyclizes to produce the benzothiazole core (see,).Cyclization Conditions:
The reaction mixture is heated to 25–30°C initially, then refluxed at elevated temperatures (~110–115°C) to promote cyclization, resulting in 2-aminobenzothiazole derivatives with high yields (~80-90%).
Functionalization to Form 2-Imino-2,3-dihydrobenzo[d]thiazole
- Imine Formation:
The amino group on the benzothiazole ring is converted into an imine via condensation with suitable aldehydes or ketones, such as allyl aldehyde, under mild acidic or neutral conditions. This step introduces the allyl group at the 3-position, forming the 3-allyl-2-imino derivative.
Introduction of the Acetamide Group
The next step involves attaching the acetamide moiety at the 6-position of the benzothiazole ring:
Acylation with Acetic Acid Derivatives
Reaction with Acetic Anhydride or Acetyl Chloride:
The benzothiazole derivative is reacted with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) or in inert solvents like dichloromethane. This acylation selectively introduces the acetamide group at the desired position.Alternative Method – Direct Amidation:
If a carboxylic acid precursor is available, direct amidation can be performed using coupling reagents such as EDCI or DCC in the presence of a base, facilitating the formation of the acetamide linkage.
Formation of Hydrobromide Salt
The final step involves converting the free base into its hydrobromide salt:
Salt Formation
Reaction with Hydrobromic Acid (HBr):
The free base is dissolved in a suitable solvent like ethanol or acetonitrile, and hydrobromic acid is added dropwise under stirring at room temperature. The mixture is then concentrated or cooled to precipitate the hydrobromide salt.Isolation and Purification:
The precipitated salt is filtered, washed with cold solvent, and dried under vacuum to obtain pure N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide .
Summary of the Preparation Steps in a Data Table
| Step | Description | Conditions | Reagents | Yield/Notes |
|---|---|---|---|---|
| 1 | Synthesis of benzothiazole core | Reflux at 110–115°C | 2-Aminothiophenol + 3,5-dichlorobenzoyl chloride | 80–90% yield |
| 2 | Introduction of imine/allyl group | Condensation at room temp | Allyl aldehyde | Moderate yield, high purity |
| 3 | Acylation to form acetamide | Stirring at 25–30°C | Acetic anhydride or acetyl chloride | Quantitative or near-quantitative |
| 4 | Salt formation with hydrobromic acid | Room temp, stirring | Hydrobromic acid | High purity salt |
Research Findings and Notes on Optimization
Solvent Choice:
Using polar aprotic solvents such as THF or acetonitrile enhances reaction yields and purity during acylation and salt formation steps (,).Reaction Conditions:
Elevated temperatures (~110°C) favor cyclization, while room temperature or mild heating suffices for imine formation and salt preparation, minimizing side reactions.Purification Techniques:
Recrystallization from ethanol or acetonitrile ensures high purity of intermediates and final compounds.Yield Optimization: Using excess acylating agents and controlling pH during salt formation improves overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide serves as a building block in organic synthesis. It can participate in:
- Oxidation and Reduction Reactions: The compound can be oxidized or reduced to yield various derivatives with distinct properties.
- Substitution Reactions: It can undergo nucleophilic substitutions, making it versatile for synthesizing more complex molecules .
Biological Applications
Research indicates potential biological activities of this compound:
- Antimicrobial Properties: Studies have shown that derivatives of benzo[d]thiazole exhibit significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, suggesting possible therapeutic roles in treating inflammatory diseases.
- Anticancer Activity: Preliminary studies indicate that it may inhibit cancer cell proliferation, warranting further investigation into its mechanism of action .
Medical Applications
Ongoing research is exploring its potential as a drug candidate:
- Therapeutic Uses: Investigations are focused on its efficacy in treating diseases such as cancer and infections due to its unique biological activity profile.
- Mechanism of Action: The compound's interaction with specific enzymes or receptors could lead to modulation of biological pathways, which is crucial for drug development .
Industrial Applications
In industrial settings, this compound is used as:
Mechanism of Action
The mechanism of action of N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Differences
The target compound’s structural uniqueness lies in its allyl-imino-dihydrobenzo[d]thiazole framework. Below is a comparative analysis with analogous acetamide-functionalized benzo[d]thiazole derivatives:
Key Findings from Comparative Analysis
The hydrobromide salt contrasts with neutral analogs (e.g., CAmCBT ), improving aqueous solubility for pharmacological applications.
Biological Activity Trends: Aryl-substituted derivatives (e.g., ) exhibit broad-spectrum biological activities, suggesting that the target compound’s allyl-imino group may modulate specificity toward certain targets. The trifluoromethyl group in derivatives enhances metabolic stability, a feature absent in the target compound but relevant for drug design .
Synthetic Utility: CAmCBT () highlights the role of cyanobenzothiazole in bioorthogonal chemistry, whereas the target compound’s dihydrobenzo[d]thiazole core may limit such applications due to reduced aromaticity .
Hydrogen Bonding and Crystal Packing
The acetamide moiety in all compounds facilitates hydrogen bonding, critical for molecular recognition. For example:
- discusses graph set analysis for hydrogen-bonded networks, which could predict the crystallization behavior of the target compound compared to neutral analogs like those in .
- The imino group in the target compound may form additional N–H···Br⁻ interactions with the hydrobromide counterion, influencing crystal packing and stability .
Biological Activity
N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄BrN₃OS |
| Molecular Weight | 328.23 g/mol |
| CAS Number | 1351645-69-6 |
The synthesis typically involves the reaction of a benzo[d]thiazole derivative with an allyl group and an acetamide group under reflux conditions, often using solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activities and receptor functions, leading to its observed pharmacological effects. Its specific interactions can vary depending on the biological context.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity. Studies reveal that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell models. This suggests its potential use in inflammatory diseases .
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound have shown promising results. It has been found to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of benzo[d]thiazole, including this compound. The results indicated a strong inhibitory effect against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of this compound, where it was shown to significantly reduce nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Anticancer Activity : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
Q & A
Basic Research Question
- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values).
- Kinase Inhibition : ADP-Glo™ kinase assays targeting EGFR or VEGFR-2.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤1%) are critical for data reliability .
How can researchers optimize the yield of the allylation step in synthesis?
Advanced Research Question
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) or phase-transfer catalysts to enhance regioselectivity.
- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for reaction efficiency.
- Temperature Gradients : Monitor yield at 60°C vs. reflux conditions (80°C).
Document byproducts (e.g., over-allylation) via TLC or LC-MS .
What methodologies elucidate the compound’s mechanism of action in kinase inhibition?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket.
- Surface Plasmon Resonance (SPR) : Measure binding affinity () in real time.
- Mutagenesis Studies : Replace key residues (e.g., Lys721 in EGFR) to validate binding hotspots .
How should researchers address contradictions in reported biological activity data?
Advanced Research Question
- Replicate Assays : Test under identical conditions (e.g., cell passage number, serum concentration).
- Purity Analysis : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurities (>98% purity required).
- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent stability) .
What challenges arise during scale-up synthesis, and how are they mitigated?
Advanced Research Question
- Solubility Issues : Use co-solvents (e.g., DMSO:water 1:4) for homogeneous reactions.
- Thermal Degradation : Optimize cooling rates during crystallization to prevent imino group hydrolysis.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) for intermediates .
How are structure-activity relationships (SARs) studied for analogs of this compound?
Advanced Research Question
- Substituent Variation : Synthesize analogs with halogens (Cl, F) at the 4-position of the benzothiazole ring.
- Bioisosteric Replacement : Replace the allyl group with propargyl or cyclopropylmethyl groups.
- Activity Clustering : Use PCA (Principal Component Analysis) to correlate structural features with IC values .
What techniques identify protein targets in pharmacological studies?
Advanced Research Question
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins.
- Cellular Thermal Shift Assay (CETSA) : Detect target stabilization in lysates after heating.
- SPR-Based Target Fishing : Screen against a library of recombinant kinases .
How is the compound’s stability under physiological conditions evaluated?
Advanced Research Question
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC.
- Plasma Stability : Incubate with rat plasma (1 mg/mL) and quantify degradation over 6 hrs.
- Light Sensitivity : Store in amber vials under UV light (254 nm) and monitor by LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
